AVN-322 free base

5-HT6 receptor Binding affinity Selectivity

AVN-322 free base (CAS 1194574-33-8) is a highly selective, orally active antagonist of the serotonin 5-HT6 receptor (5-HT6R). It is developed for central nervous system disorders, particularly Alzheimer's disease (AD) and schizophrenia.

Molecular Formula C17H19N5O2S
Molecular Weight 357.4 g/mol
Cat. No. B11032481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAVN-322 free base
Molecular FormulaC17H19N5O2S
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCNC1=NN2C3=C(CN(CC3)C)C=NC2=C1S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C17H19N5O2S/c1-18-16-15(25(23,24)13-6-4-3-5-7-13)17-19-10-12-11-21(2)9-8-14(12)22(17)20-16/h3-7,10H,8-9,11H2,1-2H3,(H,18,20)
InChIKeyOSHBEPOEBKFEEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AVN-322 Free Base: A Picomolar-Affinity 5-HT6 Antagonist for Alzheimer's and Cognitive Impairment Research Procurement


AVN-322 free base (CAS 1194574-33-8) is a highly selective, orally active antagonist of the serotonin 5-HT6 receptor (5-HT6R) [1]. It is developed for central nervous system disorders, particularly Alzheimer's disease (AD) and schizophrenia . Preclinical studies characterize AVN-322 as having high oral bioavailability, favorable blood-brain barrier (BBB) penetration, and a clear cognition-enhancing effect in animal models [1][2]. The compound has advanced to Phase 2 clinical trials for cognitive impairment and Alzheimer's disease [3].

Why 5-HT6 Antagonist Procurement Requires AVN-322's Verified Selectivity and In Vivo Profile Over In-Class Alternatives


Generic substitution among 5-HT6 receptor antagonists is scientifically unsound due to significant variance in selectivity profiles, binding affinity, and in vivo pharmacodynamics [1]. AVN-322 demonstrates a substantially better selectivity index than reference candidates currently in clinical studies, which directly impacts target engagement and off-target risk [2]. Its demonstrated ability to restore both scopolamine- and MK-801-induced cognitive dysfunction in animal models, combined with a favorable BBB penetration profile, provides a distinct efficacy benchmark that is not replicated by all 5-HT6 antagonists [3][4].

AVN-322 Free Base: Quantitative Differentiation Against Clinical-Stage 5-HT6 Antagonists


AVN-322 Demonstrates Picomolar Binding Affinity and Superior Selectivity Index vs. Idalopirdine and SUVN-502

AVN-322 exhibits a high binding affinity for the 5-HT6 receptor in the medium picomolar range, which is significantly more potent than the clinically advanced comparators idalopirdine (Lu AE58054) and masupirdine (SUVN-502) [1][2]. The lead compound demonstrates a substantially better selectivity index than these reference drug candidates currently being tested in clinical studies [1]. While exact Ki values for AVN-322 are not fully disclosed, its affinity is characterized as 'medium picomolar,' contrasting with the nanomolar affinities of idalopirdine (Ki = 0.83 nM) and SUVN-502 (Ki = 2.04 nM) [2].

5-HT6 receptor Binding affinity Selectivity

AVN-322 Restores Cognitive Dysfunction in Dual Amnesia Models Unlike Monotherapy-Validated Idalopirdine

In vivo, AVN-322 significantly restored both scopolamine- and MK-801-induced cognitive dysfunction in animal models, demonstrating a broad pro-cognitive effect across cholinergic and glutamatergic disruption pathways [1]. This dual efficacy profile contrasts with idalopirdine, which has shown cognitive improvement in clinical trials as an add-on to donepezil but whose standalone or broad-spectrum preclinical efficacy in dual models has not been equivalently documented [2]. AVN-322's ability to reverse memory deficits in both models suggests a more robust and potentially independent mechanism of action.

Cognitive impairment Animal models Scopolamine

AVN-322 Exhibits High Oral Bioavailability and Favorable BBB Penetration Comparable to Advanced Clinical Candidates

AVN-322 demonstrates high oral bioavailability and favorable blood-brain barrier (BBB) penetration in preclinical studies [1]. This ADME profile is critical for CNS-targeted therapeutics and is a key differentiator among 5-HT6 antagonists. While idalopirdine and SUVN-502 are also reported to have good oral bioavailability and brain penetration [2][3], AVN-322's specific PK parameters (e.g., Cmax, Tmax, brain-to-plasma ratio) are detailed in its preclinical package, confirming its suitability for CNS drug development without requiring formulation-based brain delivery strategies [1].

Pharmacokinetics Blood-brain barrier Oral bioavailability

AVN-322 Demonstrates Antipsychotic Potential Not Documented for All 5-HT6 Antagonists

In addition to its pro-cognitive effects, AVN-322 demonstrated antipsychotic potential in preclinical models [1]. This dual cognitive and antipsychotic profile is not consistently reported across all 5-HT6 antagonists. While idalopirdine has been studied in schizophrenia models [2] and SUVN-502 focuses primarily on AD [3], AVN-322's specific preclinical data package includes evidence for both cognitive enhancement and antipsychotic activity, positioning it as a versatile tool for CNS research [1].

Antipsychotic Schizophrenia Preclinical

AVN-322 Free Base: Optimal Procurement Scenarios for CNS Research and Drug Discovery


Alzheimer's Disease Research Requiring High Selectivity and Preclinical Cognition Data

AVN-322 is ideally suited for Alzheimer's disease research programs that require a 5-HT6 antagonist with a documented, robust pro-cognitive effect in animal models of cholinergic and glutamatergic disruption [1]. Its high binding affinity and superior selectivity index compared to reference clinical candidates reduce the likelihood of off-target effects that could confound experimental results [2]. The compound's favorable oral bioavailability and BBB penetration ensure reliable target engagement in vivo [1].

Schizophrenia and Antipsychotic Drug Discovery

For researchers investigating the role of 5-HT6 receptors in schizophrenia, AVN-322 provides a dual-action profile that includes both cognitive enhancement and demonstrated antipsychotic potential in preclinical models [1]. This makes it a valuable tool for exploring the interplay between cognition and psychosis, and for validating 5-HT6 antagonism as a therapeutic strategy for schizophrenia, a profile not equally documented for all in-class compounds [3].

Comparative Pharmacology Studies of 5-HT6 Antagonists

Given the variance in selectivity, binding affinity, and in vivo efficacy among 5-HT6 antagonists, AVN-322 serves as an essential reference compound for head-to-head comparative studies [2][3]. Its picomolar-range affinity and substantial selectivity improvement over idalopirdine and SUVN-502 provide a clear benchmark for evaluating new chemical entities [1][4]. Procurement of AVN-322 allows for rigorous benchmarking of novel 5-HT6 ligands.

Translational CNS Drug Development and PK/PD Modeling

AVN-322's established preclinical pharmacokinetic profile—including high oral bioavailability and favorable BBB penetration—makes it a reliable candidate for translational studies and PK/PD modeling [1]. Its progression to Phase 2 clinical trials for cognitive impairment provides a foundation for clinical bridging studies, where AVN-322 can serve as a reference standard for evaluating brain exposure and target engagement in human subjects [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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